molecular formula C14H19N3O2 B11745026 4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol

4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol

Cat. No.: B11745026
M. Wt: 261.32 g/mol
InChI Key: AHKWMFDJYDEBFH-UHFFFAOYSA-N
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Description

4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-methoxyphenol in the presence of a suitable amine . The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are usually carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

4-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring with a methoxyphenol moiety makes it particularly interesting for various applications .

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-[[(1,3-dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol

InChI

InChI=1S/C14H19N3O2/c1-10-12(9-17(2)16-10)8-15-7-11-4-5-13(18)14(6-11)19-3/h4-6,9,15,18H,7-8H2,1-3H3

InChI Key

AHKWMFDJYDEBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=CC(=C(C=C2)O)OC)C

Origin of Product

United States

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